![molecular formula C9H7ClFNO3 B14403752 ({[(2-Chloro-6-fluorophenyl)methylidene]amino}oxy)acetic acid CAS No. 86358-13-6](/img/structure/B14403752.png)
({[(2-Chloro-6-fluorophenyl)methylidene]amino}oxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[(2-Chloro-6-fluorophenyl)methylidene]amino}oxy)acetic acid is a synthetic organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, an imine group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[(2-Chloro-6-fluorophenyl)methylidene]amino}oxy)acetic acid typically involves the following steps:
Formation of the imine group: This can be achieved by reacting 2-chloro-6-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Introduction of the acetic acid moiety: The resulting imine is then reacted with chloroacetic acid under basic conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
({[(2-Chloro-6-fluorophenyl)methylidene]amino}oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
({[(2-Chloro-6-fluorophenyl)methylidene]amino}oxy)acetic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology
In biological research, this compound can be used to study the effects of halogenated phenyl derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The presence of both chloro and fluoro groups can enhance the biological activity and metabolic stability of drug candidates.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which ({[(2-Chloro-6-fluorophenyl)methylidene]amino}oxy)acetic acid exerts its effects depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The chloro and fluoro substituents can enhance binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
({[(2-Chloro-4-fluorophenyl)methylidene]amino}oxy)acetic acid: Similar structure but with different substitution pattern on the phenyl ring.
({[(2-Bromo-6-fluorophenyl)methylidene]amino}oxy)acetic acid: Bromine substituent instead of chlorine.
({[(2-Chloro-6-fluorophenyl)methylidene]amino}oxy)propionic acid: Propionic acid moiety instead of acetic acid.
Uniqueness
({[(2-Chloro-6-fluorophenyl)methylidene]amino}oxy)acetic acid is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
86358-13-6 |
|---|---|
Molecular Formula |
C9H7ClFNO3 |
Molecular Weight |
231.61 g/mol |
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylideneamino]oxyacetic acid |
InChI |
InChI=1S/C9H7ClFNO3/c10-7-2-1-3-8(11)6(7)4-12-15-5-9(13)14/h1-4H,5H2,(H,13,14) |
InChI Key |
ATPDVKMQXRUTRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NOCC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


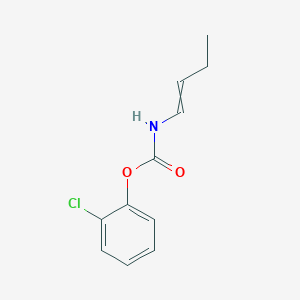
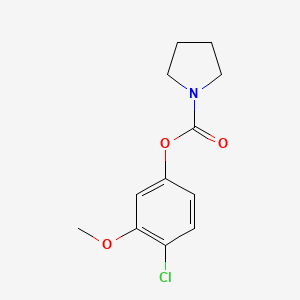
![1,1'-(Heptane-1,7-diyl)bis[4-(ethenyloxy)benzene]](/img/structure/B14403676.png)
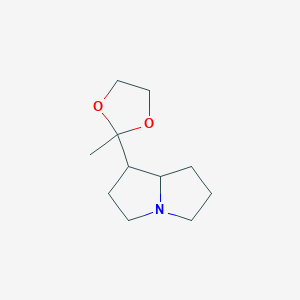

![4,4'-[(E)-Diazenediyl]bis(4-methyloxolan-2-one)](/img/structure/B14403689.png)
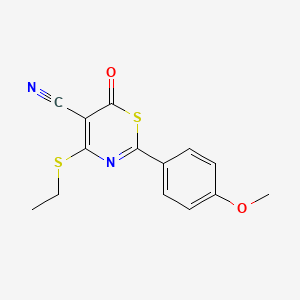
![2-[3-(Morpholin-4-yl)propyl]-1,1-diphenylbutane-1,4-diol](/img/structure/B14403706.png)

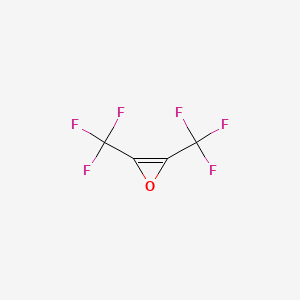
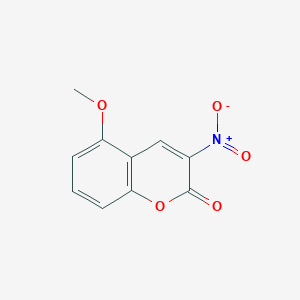
![Bis[2-(diethylamino)ethyl] phosphate](/img/structure/B14403733.png)
![4,4-Dimethyl-2-[2-(methylsulfanyl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14403745.png)

